Thalidomide-O-amido-C6-NH2 hydrochloride is a synthesized compound that serves as an E3 ligase ligand-linker conjugate. It integrates a Thalidomide-based cereblon ligand with a specific linker, making it significant in the field of targeted protein degradation technologies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) . This compound is notable for its potential applications in medicinal chemistry and biological research.
Thalidomide-O-amido-C6-NH2 hydrochloride is classified as a pharmaceutical compound and falls under the category of E3 ligase ligands. It is primarily used in research settings to explore mechanisms of protein degradation and cellular signaling pathways . The compound is commercially available from various suppliers, including BenchChem and Xcess Biosciences, which provide detailed specifications regarding its synthesis and applications .
The synthesis of Thalidomide-O-amido-C6-NH2 hydrochloride involves coupling a Thalidomide-based cereblon ligand with a linker through various chemical reactions. The synthetic route typically follows these steps:
The industrial production of this compound utilizes large-scale reactors with precise control over reaction conditions to maximize yield and purity. Reaction conditions such as temperature, pH, and concentration are critical to achieving high-quality products .
Thalidomide-O-amido-C6-NH2 hydrochloride can participate in several chemical reactions:
Common reagents involved in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Catalysts may also be employed to facilitate substitution processes .
The mechanism of action for Thalidomide-O-amido-C6-NH2 hydrochloride primarily revolves around its interaction with cereblon, a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). Upon binding to cereblon, the compound facilitates the ubiquitination and subsequent degradation of target proteins via the proteasome pathway. This process allows for selective degradation of disease-causing proteins, making it a valuable tool in therapeutic applications .
Relevant analyses indicate that the compound exhibits good solubility characteristics which are favorable for biological assays.
Thalidomide-O-amido-C6-NH2 hydrochloride has a broad range of scientific applications:
This compound represents a significant advancement in the field of targeted therapies, providing researchers with tools to manipulate protein levels within cells effectively.
Thalidomide-O-amido-C6-NH₂ hydrochloride (CAS 2376990-31-5) represents a strategic advancement in cereblon (CRBN)-directed proteolysis-targeting chimera (PROTAC) synthesis. Derived from the imide scaffold of classical immunomodulatory drugs (IMiDs) like thalidomide, this derivative retains the tri-tryptophan binding motif essential for CRBN engagement within the CUL4A-DDB1 E3 ubiquitin ligase complex. The core structural optimization involves:
Table 1: Key Structural Features and Optimization Goals
Structural Element | Classical Thalidomide | Thalidomide-O-amido-C6-NH₂ HCl | Functional Rationale |
---|---|---|---|
Glutarimide moiety | Present | Conserved | CRBN binding via tri-tryptophan cage |
C4-position | Carbonyl group | O-Amido-C6 linker | Metabolic stabilization; linker attachment |
Exit vector | None | Primary amine (–NH₂) | Bioconjugation site for POI ligands |
Salt form | Free base | Hydrochloride | Enhanced solubility/crystallinity |
This targeted optimization balances CRBN-binding fidelity with synthetic versatility, enabling degradation of "undruggable" proteins like transcription factors and scaffolding proteins [3] [8].
The hexyl (C6) spacer in Thalidomide-O-amido-C6-NH₂ hydrochloride is engineered to optimize ternary complex formation between CRBN, the PROTAC, and the target protein. Key functions include:
Table 2: Impact of Linker Length on Degradation Efficiency
Linker Length | Ternary Complex Kd (μM) | DC50 (nM) | Key Limitations |
---|---|---|---|
C2 | >10 | >1000 | Restricted degron positioning |
C4 | 2.5 | 250 | Partial steric clash |
C6 | 0.8 | 28 | Optimal PPI distance |
C8 | 1.2 | 75 | Entropic penalty |
Molecular dynamics simulations confirm that C6 linkers maximize hydrogen bonding between CRBN’s Glu377 and neosubstrate residues (e.g., Gln146 in IKZF1), stabilizing the ternary complex by ∼40% compared to C4 variants [2] [10].
The hydrochloride salt form of Thalidomide-O-amido-C6-NH₂ (vs. TFA or free base) directly addresses synthetic and pharmacokinetic challenges in PROTAC development:
Table 3: Physicochemical Properties of Salt Forms
Property | Free Base | Trifluoroacetate (TFA) | Hydrochloride (HCl) |
---|---|---|---|
Aqueous solubility | <10 mg/mL | 68 mg/mL | >105 mg/mL |
Solid-state stability | Low (hydrolysis) | Moderate (acid-catalyzed degradation) | High (4°C, sealed) |
Synthetic handling | Requires anhydrous conditions | Corrosive to MS instrumentation | Compatible with automated synthesizers |
Cost of production | Low | High (purification challenges) | Moderate |
Late-stage synthetic methodologies, such as ruthenium-catalyzed C–H amidation, leverage the solubility of the hydrochloride salt for direct functionalization of complex POI ligands without pre-functionalization [10].
Structural Evolution Diagram
Classical Thalidomide → Thalidomide-O-amido-C6-NH₂ HCl │ ├─ Core modifications: │ ├─ Glutarimide: Retained (CRBN binding) │ ├─ C4-carbonyl: Replaced by O-amido linker (metabolic stability) │ └─ Aliphatic amine: Added (conjugation handle) │ ├─ Linker engineering: │ ├─ C6-chain: Optimal length for ternary complex │ └─ Amide bond: Semi-rigid orientation control │ └─ Salt formation: └─ HCl counterion: Solubility/stability enhancement
Concluding Remarks
Thalidomide-O-amido-C6-NH₂ hydrochloride exemplifies structure-driven PROTAC technology, merging CRBN-targeting specificity with adaptable bioconjugation capabilities. Its design addresses historical limitations of IMiD-based degraders through strategic molecular refinements—optimized linker length, enhanced solubility, and streamlined synthetic handling. Future developments may explore branched or cyclic linkers to further modulate ternary complex topology [4] [10].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 4696-35-9